3-{1-[4-(ethoxycarbonyl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid
Overview
Description
3-{1-[4-(ethoxycarbonyl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid is an organic compound that features a complex structure with a combination of aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(ethoxycarbonyl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(ethoxycarbonyl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[4-(ethoxycarbonyl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 3-{1-[4-(ethoxycarbonyl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-{1-[4-(methoxycarbonyl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
3-{1-[4-(carboxy)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid: Contains a carboxy group instead of an ethoxycarbonyl group.
Uniqueness
The uniqueness of 3-{1-[4-(ethoxycarbonyl)phenyl]-5-(thiophen-2-yl)-1H-pyrrol-2-yl}propanoic acid lies in its specific combination of functional groups and its potential applications across various fields. Its ethoxycarbonyl group may impart distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[1-(4-ethoxycarbonylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-2-25-20(24)14-5-7-15(8-6-14)21-16(10-12-19(22)23)9-11-17(21)18-4-3-13-26-18/h3-9,11,13H,2,10,12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIYMCZEIHPITH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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